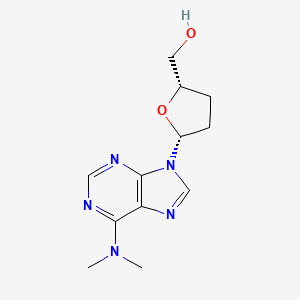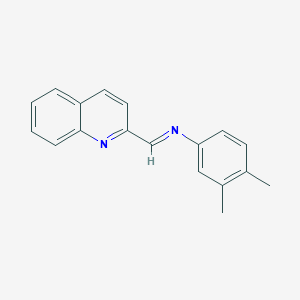![molecular formula C12H9Cl2N3 B11853217 4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11853217.png)
4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dicloro-3,8-dimetil-1H-pirazolo[3,4-B]quinolina es un compuesto heterocíclico que pertenece a la familia de las pirazoloquinolinas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de pirazol fusionado a un anillo de quinolina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4,6-Dicloro-3,8-dimetil-1H-pirazolo[3,4-B]quinolina típicamente involucra reacciones de múltiples pasos a partir de precursores fácilmente disponibles. Un método común implica la condensación de 2-cloro-3-formil quinolina con derivados de hidracina apropiados en condiciones ácidas. La reacción procede a través de la formación de una hidrazona intermedia, que cicla para formar el núcleo de pirazoloquinolina .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para lograr mayores rendimientos y pureza. Esto puede incluir el uso de catalizadores, temperatura controlada y condiciones de presión, así como técnicas de purificación como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
4,6-Dicloro-3,8-dimetil-1H-pirazolo[3,4-B]quinolina puede sufrir varias reacciones químicas, incluyendo:
Reacciones de sustitución: Los átomos de cloro pueden ser sustituidos por otros nucleófilos como aminas o tioles.
Oxidación y reducción: El compuesto puede ser oxidado o reducido en condiciones específicas para formar diferentes derivados.
Reacciones de ciclación: Puede participar en reacciones de ciclación para formar estructuras heterocíclicas más complejas.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen aminas, tioles y otros nucleófilos. Las condiciones típicamente involucran el uso de solventes como etanol o dimetilsulfóxido y pueden requerir calentamiento.
Oxidación y reducción: Los reactivos como el permanganato de potasio o el borohidruro de sodio pueden usarse para la oxidación y la reducción, respectivamente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución con aminas pueden producir derivados de amino, mientras que la oxidación puede producir óxidos de N-quinolina .
Aplicaciones Científicas De Investigación
4,6-Dicloro-3,8-dimetil-1H-pirazolo[3,4-B]quinolina tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto ha mostrado potencial como molécula bioactiva con aplicaciones en el descubrimiento y desarrollo de fármacos.
Medicina: La investigación ha indicado su potencial como inhibidor de ciertas enzimas, convirtiéndolo en un candidato para aplicaciones terapéuticas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como colorantes y pigmentos
Mecanismo De Acción
El mecanismo de acción de 4,6-Dicloro-3,8-dimetil-1H-pirazolo[3,4-B]quinolina involucra su interacción con objetivos moleculares específicos. Por ejemplo, se ha estudiado como inhibidor de la cinasa dependiente de ciclina 2 (CDK2), que juega un papel crucial en la regulación del ciclo celular. Al inhibir CDK2, el compuesto puede inducir el arresto del ciclo celular y la apoptosis en las células cancerosas . Las vías moleculares involucradas incluyen la interrupción de la formación del complejo CDK2/ciclina A2, lo que lleva a una alteración de la progresión del ciclo celular .
Comparación Con Compuestos Similares
Compuestos similares
Pirazolo[3,4-d]pirimidina: Otro compuesto heterocíclico con un anillo de pirazol similar fusionado a un anillo de pirimidina.
Pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina: Un compuesto con un sistema de anillos fusionados más complejo, que incluye un anillo de triazol.
Singularidad
4,6-Dicloro-3,8-dimetil-1H-pirazolo[3,4-B]quinolina es único debido a su patrón de sustitución específico con cloro y grupos metilo, que le confiere propiedades químicas y
Propiedades
Fórmula molecular |
C12H9Cl2N3 |
|---|---|
Peso molecular |
266.12 g/mol |
Nombre IUPAC |
4,6-dichloro-3,8-dimethyl-2H-pyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C12H9Cl2N3/c1-5-3-7(13)4-8-10(14)9-6(2)16-17-12(9)15-11(5)8/h3-4H,1-2H3,(H,15,16,17) |
Clave InChI |
MJWHQNGMNGYFQC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C(C3=C(NN=C3N=C12)C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11853137.png)
![Benzenemethanamine, N-[3-chloro-2-[(trimethylsilyl)oxy]propyl]-](/img/structure/B11853141.png)





![Methyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate](/img/structure/B11853197.png)




![6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11853211.png)

